Cas no 91-65-6 (Cyclohexanamine,N,N-diethyl-)

Cyclohexanamine,N,N-diethyl- structure
Cyclohexanamine,N,N-diethyl- structure
Nombre del producto:Cyclohexanamine,N,N-diethyl-
Número CAS:91-65-6
MF:C10H21N
Megavatios:155.28044295311
CID:805420
PubChem ID:87567155

Cyclohexanamine,N,N-diethyl- Propiedades químicas y físicas

Nombre e identificación

    • Cyclohexanamine,N,N-diethyl-
    • N,N-Diethylcyclohexylamine
    • N,N-diethylcyclohexanamine
    • Cyclohexanamine,N,N-diethyl
    • Cyclohexylamine,N,N-diethyl
    • Cyclohexyldiethylamine
    • diethyl cyclohexyl amine
    • diethylaminocyclohexane
    • EINECS 202-087-2
    • trans-2-(N,N-diethylamino)cyclohexane
    • Cyclohexylamine, N,N-diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethylcyclohexanamine (ACI)
    • Diethylcyclohexylamine
    • N-Cyclohexyl-N,N-diethylamine
    • NSC 5313
    • NSC-5313
    • NSC5313
    • DB-057268
    • Q27291272
    • AKOS015838657
    • N,N-Diethyl cyclohexyl amine
    • Cyclohexylamine, N,N-diethyl-(6CI,7CI,8CI)
    • Cyclohexanamine, N,N-diethyl-
    • UTV19LFB58
    • Cyclohexanamine,N-diethyl-
    • 91-65-6
    • D0484
    • DTXSID6021799
    • NCGC00255346-01
    • D82000
    • Tox21_301799
    • CS-0152031
    • DTXCID801799
    • TimTec1_000138
    • Cyclohexylamine, N,N-diethyl-
    • MFCD00003847
    • NS00039403
    • CHEMBL3182110
    • LS-13901
    • N,N-Diethylcyclohexanamine #
    • NCGC00175428-01
    • UNII-UTV19LFB58
    • SCHEMBL150343
    • Cyclohexylamine,N-diethyl-
    • CAS-91-65-6
    • MDL: MFCD00003847
    • Renchi: 1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
    • Clave inchi: CIXSDMKDSYXUMJ-UHFFFAOYSA-N
    • Sonrisas: N(C1CCCCC1)(CC)CC

Atributos calculados

  • Calidad precisa: 155.16700
  • Masa isotópica única: 155.167399674g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 3
  • Complejidad: 91
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 3.2Ų
  • Xlogp3: 2.8
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless to yellow oily liquid. It has a special smell. It is easy to oxidize and change color in air and sunlight. It can volatilize with water vapor
  • Denso: 0,84 g/cm3
  • Punto de ebullición: 193°C(lit.)
  • Punto de inflamación: 57°C
  • índice de refracción: n20/D 1.4562(lit.)
  • PSA: 3.24000
  • Logp: 2.66090
  • Disolución: Soluble in ethanol \ benzene, slightly soluble in water. At 12 ℃, 1g of product is soluble in 70ml of water, slightly soluble in ethanol \ ether and chloroform

Cyclohexanamine,N,N-diethyl- Información de Seguridad

Cyclohexanamine,N,N-diethyl- Datos Aduaneros

  • Código HS:2921300090
  • Datos Aduaneros:

    China Customs Code:

    2921300090

    Overview:

    2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Cyclohexanamine,N,N-diethyl- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM344662-25g
N,N-Diethylcyclohexylamine
91-65-6 95%+
25g
$80 2024-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0484-25ML
N,N-Diethylcyclohexylamine
91-65-6 >98.0%(GC)(T)
25ml
¥250.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29670-1g
N,N-diethylcyclohexanamine
91-65-6 98%
1g
¥53.0 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0484-500ML
N,N-Diethylcyclohexylamine
91-65-6 >98.0%(GC)(T)
500ml
¥1590.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-QH234-25ml
Cyclohexanamine,N,N-diethyl-
91-65-6 98%
25ml
411.0CNY 2021-08-06
abcr
AB141598-25 ml
N,N-Diethylcyclohexylamine, 98%; .
91-65-6 98%
25 ml
€44.90 2024-04-15
1PlusChem
1P003T0A-1g
N,N-DIETHYLCYCLOHEXYLAMINE
91-65-6 98%
1g
$7.00 2025-02-20
A2B Chem LLC
AB76762-25g
N,N-Diethylcyclohexylamine
91-65-6 98%
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$28.00 2024-05-20
1PlusChem
1P003T0A-5g
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$86.00 2025-01-22

Cyclohexanamine,N,N-diethyl- Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: 2135689-52-8 (reaction products with 3,3-bis(1 H-imidazol-1-yl)propan-1-ol, and pall…) Solvents: Water ;  16 h, 90 °C
Referencia
Macroreticular POLITAG-Pd(0) for the waste minimized hydrogenation/reductive amination of phenols using formic acid as hydrogen source
Valentini, Federica; et al, Catalysis Today, 2023, 424,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported)
Referencia
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts
Yan, Long; et al, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: (Acetato-κO)(acetato-κO,κO′)[1,1′-bis[bis(1-methylethyl)phosphino-κP]ferrocene]c… ;  21 h, 78 °C
Referencia
Mild N-Alkylation of Amines with Alcohols Catalyzed by the Acetate Ru(OAc)2(CO)(DiPPF) Complex
Figliolia, Rosario; et al, Chemistry - A European Journal, 2017, 23(58), 14416-14419

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
2.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
Referencia
One pot synthesis of N-ethylaniline from nitrobenzene and ethanol
Li, XiaoNian; et al, Science in China, 2008, 51(3), 248-256

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported) Solvents: Hexane ;  3 h, 1 atm, 50 °C
2.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported)
Referencia
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts
Yan, Long; et al, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Lithium hydroxide ,  Nickel Solvents: Ethanol
Referencia
Synthesis of N,N-dialkylcyclohexyl(methylcyclohexyl)amines
Kozlov, N. G.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 1999, 69(4), 632-636

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Tris(acetylacetonato)ruthenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran ,  Butyl ether ;  1 bar → 60 bar, rt; 18 h, 60 bar, 160 °C; 60 bar → 1 bar, 160 °C → 0 °C
Referencia
Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen
Sorribes, Ivan; et al, Journal of the American Chemical Society, 2015, 137(42), 13580-13587

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ;  rt; 24 h, 60 °C
Referencia
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant
Zou, Qizhuang; et al, Chemical Communications (Cambridge, 2021, 57(69), 8588-8591

Synthetic Routes 9

Condiciones de reacción
Referencia
N-Ethylcyclohexylamines
, Romania, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Alumina ,  Nickel ,  Tin ;  1.5 MPa, 180 °C
Referencia
In-situ liquid-phase catalytic hydrogenation for N-alkylation
Luo, Zhi-wei; et al, Yingyong Huaxue, 2009, 26(10), 1169-1173

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Sodium borohydride in reductive amination reactions
Panfilov, A. V.; et al, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 34(2), 76-78

Synthetic Routes 12

Condiciones de reacción
1.1 300 °C
Referencia
A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3
Chen, Hangeng; et al, Chemical Papers, 2010, 64(4), 537-540

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Methanol
Referencia
Reductive aminations of carbonyl compounds with borohydride and borane reducing agents
Baxter, Ellen W.; et al, Organic Reactions (Hoboken, 2002, 59,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported)
Referencia
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts
Yan, Long; et al, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Water ;  60 min, 320 °C
Referencia
A simplified, green synthesis of tertiary amines using the Leuckart-Wallach reaction in subcritical water
Kang, Chin-Lun; et al, Tetrahedron Letters, 2022, 106,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported) Solvents: Hexane ;  10 h, 1 atm, 70 °C
Referencia
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts
Yan, Long; et al, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Methanol
Referencia
Zinc-modified cyanoborohydride as a selective reducing agent
Kim, Sunggak; et al, Journal of Organic Chemistry, 1985, 50(11), 1927-32

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  40 h, 20 °C
Referencia
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines
Ikawa, Takashi; et al, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Diethyl ether
2.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Methanol
Referencia
Zinc-modified cyanoborohydride as a selective reducing agent
Kim, Sunggak; et al, Journal of Organic Chemistry, 1985, 50(11), 1927-32

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile ,  Water ;  0.4 h, rt
Referencia
Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles
Nacario, Ruel; et al, Organic Letters, 2005, 7(3), 471-474

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Lithium hydroxide ,  Nickel Solvents: Ethanol
Referencia
Synthesis of N,N-dialkylcyclohexyl(methylcyclohexyl)amines
Kozlov, N. G.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 1999, 69(4), 632-636

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Ruthenium Solvents: Diethyl ether ;  18 h, 8 atm, 60 °C
Referencia
Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives
Rivero-Crespo, Miguel A.; et al, Catalysis Science & Technology, 2023, 13(8), 2508-2516

Synthetic Routes 23

Condiciones de reacción
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ;  10 min, 60 °C
1.2 Reagents: Phenylsilane Solvents: Hexadecane ;  18 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 60 °C
Referencia
Direct Catalytic N-Alkylation of Amines with Carboxylic Acids
Sorribes, Ivan; et al, Journal of the American Chemical Society, 2014, 136(40), 14314-14319

Synthetic Routes 24

Condiciones de reacción
Referencia
Process for the preparation of tertiary amines as intermediates for drugs and agrochemicals
, Japan, , ,

Synthetic Routes 25

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  rt
Referencia
New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acid
Tamura, Satoru ; et al, Tetrahedron Letters, 2020, 61(22),

Synthetic Routes 26

Condiciones de reacción
1.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
Referencia
One pot synthesis of N-ethylaniline from nitrobenzene and ethanol
Li, XiaoNian; et al, Science in China, 2008, 51(3), 248-256

Cyclohexanamine,N,N-diethyl- Raw materials

Cyclohexanamine,N,N-diethyl- Preparation Products

Cyclohexanamine,N,N-diethyl- Literatura relevante

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